1-Chloro-3-isopropoxy-5-nitrobenzene
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Overview
Description
1-Chloro-3-isopropoxy-5-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol It is a derivative of benzene, substituted with a chlorine atom, an isopropoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-isopropoxy-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-chloro-3-isopropoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-isopropoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (chlorine and nitro), the compound is less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-isopropoxy-5-nitrophenol.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or iron filings in acidic conditions.
Nucleophilic Substitution: Hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Reduction: 1-Chloro-3-isopropoxy-5-aminobenzene.
Nucleophilic Substitution: 3-Isopropoxy-5-nitrophenol.
Scientific Research Applications
1-Chloro-3-isopropoxy-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-3-isopropoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine and isopropoxy groups influence the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
1-Chloro-3-isopropoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-3-nitrobenzene: Lacks the isopropoxy group, making it less sterically hindered and more reactive towards electrophilic aromatic substitution.
1-Chloro-3-isopropoxybenzene: Lacks the nitro group, making it less electron-deficient and more reactive towards nucleophilic substitution.
1-Chloro-3-isopropoxy-5-aminobenzene: The amino group makes it more nucleophilic and reactive towards electrophiles.
The unique combination of substituents in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-nitro-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-9-4-7(10)3-8(5-9)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMDYXPSPNICDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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